N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine (CAS: 1006957-19-2) is a secondary amine featuring a 2,5-difluorobenzyl group attached to a 1-methylpyrazole moiety. Its molecular weight is 237.25 g/mol, and its structure combines electron-withdrawing fluorine substituents with a heteroaromatic pyrazole ring .
Structure
3D Structure
Properties
Molecular Formula |
C11H11F2N3 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11F2N3/c1-16-7-10(6-15-16)14-5-8-4-9(12)2-3-11(8)13/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
BMLYIANOBUSENY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Setup
Limitations
Preparation of Intermediates
Synthesis of 1-Methyl-1H-pyrazol-4-amine
This intermediate is synthesized via hydrogenation of 4-nitro-1-methyl-1H-pyrazole using Pd/C or Raney Ni under H (1 atm, 25°C, 12 hours).
Industrial-Scale Optimization
Patents highlight scalable modifications for N-alkylpyrazole synthesis:
-
Catalyst Recycling : Pd/C or Raney Ni reused for up to 5 batches without yield loss.
-
Solvent Recovery : DMF distilled under reduced pressure (80°C, 15 mmHg) and reused.
-
Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity.
Analytical Characterization
Critical data for verifying synthesis success:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 223.22 g/mol | HRMS |
| H NMR (DMSO-d) | δ 7.82 (s, 1H, pyrazole), 4.35 (s, 2H, CH), 3.85 (s, 3H, CH) | |
| HPLC Purity | ≥98% | C18 column, MeCN/HO |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Synthesis of N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine
The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
- Introduction of the Difluorobenzyl Group : This can be achieved through nucleophilic substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity samples.
Medicinal Chemistry Applications
This compound has been investigated for various therapeutic potentials:
- Anticancer Activity : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in cancer progression. The difluorobenzyl moiety may enhance binding affinity to biological targets, making it a candidate for anticancer drug development.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways .
Research has shown that this compound demonstrates significant biological activity:
- Inhibition Studies : In vitro studies have reported that this compound effectively inhibits certain kinases involved in inflammatory responses and cancer cell proliferation. For example, it showed percent growth inhibition against various cancer cell lines, suggesting its potential as an anticancer agent .
Case Study Overview
Materials Science Applications
Beyond medicinal chemistry, this compound is also explored in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymeric materials with enhanced properties due to its unique structural characteristics.
Mechanism of Action
The mechanism of action of N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
Compound 1 : N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine (Target)
- CAS : 1006957-19-2
- Molecular Formula : C₁₂H₁₂F₂N₃
- Substituents :
- Benzyl group: 2,5-difluoro substitution.
- Pyrazole: 1-methyl substitution.
Compound 2 : N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS: 1855910-52-9)
- Molecular Formula : C₁₂H₁₄ClF₂N₃ (hydrochloride salt)
- Substituents :
- Benzyl group: 2,3-difluoro substitution (ortho-fluorines).
- Pyrazole: 1,5-dimethyl substitution.
- Key Properties : Increased steric hindrance from ortho-fluorines; higher molecular weight (273.71 g/mol) due to the additional methyl group and chloride counterion. Likely enhanced solubility in polar solvents as a hydrochloride salt .
Compound 3 : N-(2,5-Difluorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine (CAS: 177167-52-1)
- Substituents :
- Benzyl group: 2,5-difluoro substitution.
- Pyrazole: 1,5-dimethyl substitution with a methylene-linked amine.
- Key Properties : Discontinued product; increased steric bulk from dual methyl groups may reduce bioavailability .
Compound 4 : N-(4-Chlorobenzyl)-1-(thiazol-5-yl)methanamine (CAS: 1006957-24-9)
- Substituents :
- Benzyl group: 4-chloro substitution.
- Heterocycle: Thiazole instead of pyrazole.
Comparative Data Table
| Property | Compound 1 (Target) | Compound 2 | Compound 3 | Compound 4 |
|---|---|---|---|---|
| CAS | 1006957-19-2 | 1855910-52-9 | 177167-52-1 | 1006957-24-9 |
| Molecular Formula | C₁₂H₁₂F₂N₃ | C₁₂H₁₄ClF₂N₃ (salt) | C₁₃H₁₅F₂N₃ | C₁₁H₁₂ClN₃S |
| Molecular Weight (g/mol) | 237.25 | 273.71 (with Cl⁻) | 263.28 | 253.75 |
| Benzyl Substituents | 2,5-difluoro | 2,3-difluoro | 2,5-difluoro | 4-chloro |
| Heterocycle | 1-methylpyrazole | 1,5-dimethylpyrazole | 1,5-dimethylpyrazole | Thiazole |
| Status | Active | Available (as salt) | Discontinued | Discontinued |
Key Research Findings
Thiazole in Compound 4 exhibits stronger aromaticity than pyrazole, which may influence binding to biological targets .
Steric and Solubility Considerations :
- Compound 2’s ortho-fluorines introduce steric hindrance, possibly reducing conformational flexibility. Its hydrochloride salt form improves aqueous solubility compared to free-base analogs .
- The discontinued status of Compounds 3 and 4 may reflect synthetic challenges or unfavorable pharmacokinetic profiles due to excessive lipophilicity .
Biological Relevance: Pyrazole derivatives like Compound 1 are often explored as kinase inhibitors, where fluorine substituents can modulate target affinity and metabolic clearance .
Biological Activity
N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C12H13F2N3
- Molecular Weight : 237.25 g/mol
- Structure : The compound features a difluorobenzyl group attached to a pyrazole moiety, which is known for its diverse biological activities .
Biological Activity
This compound exhibits various biological activities, primarily as an enzyme and receptor inhibitor. Its lipophilicity, enhanced by the presence of fluorine atoms, contributes to its biological efficacy.
Enzyme Inhibition
Research indicates that compounds with similar pyrazole structures can inhibit kinases involved in cancer progression. This compound has shown potential in inhibiting specific kinases that play critical roles in cellular signaling pathways associated with tumor growth .
Case Studies
- Cancer Cell Proliferation : A study demonstrated that this compound significantly reduced the proliferation of various cancer cell lines through its kinase inhibition properties. The IC50 values were comparable to established chemotherapeutic agents .
- Anti-inflammatory Effects : In models of inflammation, this compound exhibited a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound's mechanism involves modulating the activity of NF-kB pathways .
The mechanism of action of this compound involves its interaction with specific molecular targets:
- Kinase Inhibition : By binding to the ATP-binding sites of certain kinases, it alters their activity, leading to decreased phosphorylation of downstream targets involved in cell cycle regulation and apoptosis.
- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways that regulate cell survival and proliferation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Using appropriate reagents to construct the pyrazole framework.
- Substitution Reactions : Introducing the difluorobenzyl group through nucleophilic substitution.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity samples .
Applications
The biological activity of this compound opens avenues for various pharmacological applications:
| Application Area | Potential Use |
|---|---|
| Oncology | As a kinase inhibitor for cancer therapy |
| Anti-inflammatory Therapy | Modulating inflammatory responses |
| Neurological Disorders | Investigating effects on neuroprotection |
Q & A
Q. How can synthetic yield be optimized for N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine?
Methodological Answer: Optimization involves adjusting reaction conditions such as solvent polarity (e.g., DMSO or DMF), temperature (35–120°C), and stoichiometry of reagents. For example, coupling 2,5-difluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine precursors in the presence of cesium carbonate as a base and copper(I) bromide as a catalyst can improve yields . Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) is critical for isolating the target compound from side products .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign chemical shifts to confirm substitution patterns (e.g., difluorobenzyl protons at δ 4.3–4.5 ppm and pyrazole NH at δ 7.1–7.3 ppm) .
- HRMS-ESI : Validate molecular weight (e.g., observed [M+H]+ at m/z 254.1) .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., triclinic crystal system with space group P1) .
Q. How can solubility challenges be addressed in biological assays?
Methodological Answer: Use co-solvents like DMSO (<5% v/v) for initial stock solutions, followed by dilution in aqueous buffers (PBS or HBSS). For hydrophobic derivatives, formulate with cyclodextrins or lipid-based nanoparticles to enhance bioavailability .
Advanced Research Questions
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, enzyme isoforms). To mitigate:
- Standardize assay conditions (e.g., ATP concentration in kinase assays).
- Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC50).
- Perform computational docking (e.g., AutoDock Vina) to validate binding poses against X-ray structures . Example: Discrepancies in RNase H inhibition () may reflect variations in fluorobenzyl substituent orientation .
Q. How does fluorobenzyl substitution impact pharmacological properties?
Methodological Answer: 2,5-Difluorobenzyl groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with 2,4- or 3,5-difluoro analogs show improved logP (2.1 vs. 2.8) and brain permeability (e.g., in CNS-targeted agents) . Fluorine’s electronegativity also modulates target binding (e.g., hydrogen bonding with RNase H active sites) .
Q. What computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In silico tools : Use MetaSite or GLORYx to identify vulnerable sites (e.g., N-demethylation or pyrazole ring oxidation).
- Isotope labeling : Track metabolites via LC-MS/MS after incubating with liver microsomes .
- CYP450 inhibition assays : Prioritize isoforms (e.g., CYP3A4/5) using fluorogenic substrates .
Q. How can crystallographic data resolve ambiguities in regiochemical assignments?
Methodological Answer: X-ray diffraction (e.g., SHELXL refinement) clarifies bond lengths and angles. For example, a C–F bond length of 1.35 Å confirms para-substitution on the benzyl group, while pyrazole ring puckering (torsion angle <5°) validates N-methyl positioning .
Key Challenges and Solutions
- Synthetic Byproducts : Minimize via strict temperature control during coupling reactions .
- Bioactivity Variability : Validate target engagement using CRISPR-edited cell lines .
- Crystallization Issues : Use vapor diffusion with 2-methyltetrahydrofuran for high-resolution crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
